N-(1-benzyl-2-oxopyridin-3-yl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(1-benzyl-2-oxopyridin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-11(17)15-13-8-5-9-16(14(13)18)10-12-6-3-2-4-7-12/h2-9H,10H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVEUFXTZSTXAEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CN(C1=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Strategies for the Construction of the 2-Oxopyridin-3-yl Core
The 2-pyridone scaffold is a privileged structure in medicinal chemistry and serves as the central component of N-(1-benzyl-2-oxopyridin-3-yl)acetamide. Its synthesis can be achieved through various cyclization strategies, with a significant focus on regioselectivity to ensure the correct placement of substituents.
Regioselective Synthesis Approaches for Pyridinone Rings
The construction of the 2-pyridone ring often involves the condensation of open-chain precursors. A notable and efficient method for preparing N-substituted 3-amino-2-pyridones involves the reaction of ethyl nitroacetate (B1208598) with primary amines. nih.gov This approach is particularly relevant as it allows for the direct introduction of the N-benzyl group by using benzylamine (B48309) as the primary amine, thus forming the N-benzyl-3-amino-2-pyridone core in a single synthetic sequence. The reaction proceeds through a cascade of reactions including Michael addition, condensation, and cyclization.
Another versatile approach is the use of multicomponent reactions (MCRs). researchgate.net MCRs are highly efficient processes where three or more reactants come together in a single reaction vessel to form a complex product, incorporating most or all of the atoms of the starting materials. For the synthesis of 2-pyridone derivatives, MCRs can offer a rapid and diverse route to variously substituted pyridones. For instance, a one-pot, three-component reaction of an aldehyde, an active methylene (B1212753) compound (like cyanoacetamide), and a ketone can yield highly functionalized 2-pyridones. nih.gov
Furthermore, annulation reactions of heterocyclic ketene (B1206846) aminals with anhydrides have been developed for the regioselective synthesis of bicyclic 2-pyridones, which can be precursors to the desired scaffold. researchgate.net These methods often provide excellent yields and tolerate a variety of functional groups.
A summary of different synthetic approaches for the 2-pyridone core is presented below:
Table 1: Synthetic Approaches for the 2-Pyridone Core| Starting Materials | Reagents and Conditions | Product Type | Reference |
|---|---|---|---|
| Ethyl nitroacetate, Primary amine (e.g., benzylamine) | Base (e.g., NaH), Heat | N-Substituted 3-amino-2-pyridone | nih.gov |
| Aromatic aldehyde, Substituted acetophenone, Phenyl acetamide (B32628) | NaH, DMSO, 130 °C | 3,4,6-Triaryl-2(1H)-pyridone | nih.gov |
| Aldehyde, Malononitrile, 4-hydroxy-1,6-dimethylpyridin-2(1H)-one | Triethylamine (B128534), EtOH, Reflux | Pyrano[3,2-c]pyridone | nih.gov |
Functional Group Interconversions on the Pyridinone Ring
Once the 2-pyridone ring is formed, functional group interconversions can be employed to introduce or modify substituents. For instance, a nitro group at the 3-position, introduced from starting materials like ethyl nitroacetate, can be reduced to an amino group, which is a key precursor for the acetamide functionality. Standard reduction conditions, such as catalytic hydrogenation (e.g., H2, Pd/C) or using reducing agents like tin(II) chloride, are typically effective for this transformation.
Halogenated 2-pyridones also serve as versatile intermediates. For example, a 3-bromo-2-pyridone can be converted to a 3-amino-2-pyridone through amination reactions, such as the Buchwald-Hartwig amination. These halogenated pyridones can be synthesized through various methods, including the treatment of dihydropyridinones with halogenating agents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS). acs.org
Formation of the Acetamide Linkage
The introduction of the acetamide group at the 3-position of the 2-pyridone ring is a crucial step in the synthesis of the target molecule. This is typically achieved through the acylation of a 3-amino-2-pyridone precursor.
Acylation Reactions for Amide N-Substitution
The most straightforward method for forming the acetamide linkage is the N-acetylation of a 3-amino-2-pyridone intermediate. This can be accomplished using standard acetylating agents such as acetyl chloride or acetic anhydride, often in the presence of a base like triethylamine or pyridine (B92270) to neutralize the acid byproduct. nih.gov The reaction is generally high-yielding and proceeds under mild conditions. For instance, the synthesis of N-(6-bromo-2-oxo-2H-1-benzopyran-3-yl)acetamide, a related structure, is achieved from the corresponding 3-amino derivative using N-acetylglycine and 5-bromosalicylaldehyde, highlighting the feasibility of this transformation on similar heterocyclic systems. chemicalbook.com
Diverse Amide Bond Formation Techniques
Beyond simple acylation with acid halides or anhydrides, a variety of other amide bond formation techniques can be applied. Peptide coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), can be used to couple acetic acid directly with the 3-amino-2-pyridone. These methods are particularly useful when dealing with sensitive substrates.
Additionally, enzyme-catalyzed reactions are emerging as a green alternative for amide bond synthesis. While specific examples for this substrate are not prevalent, the general applicability of enzymes like lipases for aminolysis of esters could potentially be adapted for the synthesis of this compound. organic-chemistry.org
Introduction and Modification of the N-Benzyl Moiety
The N-benzyl group can be introduced at different stages of the synthesis. As mentioned earlier, it can be incorporated from the outset by using benzylamine in the construction of the pyridone ring. nih.gov Alternatively, it can be introduced at a later stage via N-alkylation of a pre-formed 2-pyridone.
The regioselective N-alkylation of 2-pyridones is a well-studied area. researchgate.netresearchgate.net The challenge often lies in controlling N- versus O-alkylation due to the tautomeric nature of the 2-pyridone ring. Various methods have been developed to favor N-alkylation. For instance, using specific bases and solvents can influence the regioselectivity. A Cs2CO3-promoted N-alkylation of 3-cyano-2(1H)-pyridones with alkyl halides has been shown to be effective. researchgate.net
Palladium-catalyzed N-alkylation reactions have also been reported, offering a high degree of control. capes.gov.br For example, a palladium(II) acetate-catalyzed hydroamination of alkenes with 2-pyridones provides a route to N-alkylated products. A more direct approach for benzylation involves the use of benzyl (B1604629) halides (e.g., benzyl bromide or benzyl chloride) in the presence of a base. Solvent-free conditions, sometimes employing microwave irradiation, have been shown to afford regiospecific N-benzylation of 2-pyridone.
A summary of methods for the N-alkylation of 2-pyridones is provided below:
Table 2: Methods for N-Alkylation of 2-Pyridones| Alkylating Agent | Catalyst/Reagent | Conditions | Selectivity | Reference |
|---|---|---|---|---|
| α-Keto esters | P(NMe2)3 | Toluene, rt | High N-selectivity | researchgate.net |
| Alkyl halides | Cs2CO3 | - | N-alkylation favored for alkyl groups | researchgate.net |
| Alkenes | Pd(OAc)2, Bidentate directing group | MeCN, 120 °C | N-alkylation | capes.gov.br |
In a divergent synthesis approach, a benzyl group transfer has been observed, where a benzyl group migrates from one position of a dihydropyridinone to another during a rearrangement, ultimately leading to a 5-benzyl-2-pyridone. acs.org While not a direct benzylation, this highlights the mobility of the benzyl group under certain reaction conditions.
N-Alkylation Protocols for Pyridones
The direct N-alkylation of the 2-pyridone ring is a fundamental step in the synthesis of the target compound. Various protocols have been developed to favor N-substitution over O-substitution, employing different catalysts and reaction conditions.
A common approach involves the reaction of a 2-pyridone with an alkyl halide, such as benzyl bromide, in the presence of a base. researchgate.net However, this can lead to mixtures of N- and O-alkylated products. To enhance regioselectivity, researchers have explored advanced catalytic systems. One such method is a palladium(II)-catalyzed intermolecular hydroamination of alkenes, which selectively forms N-alkylated 2-pyridones. This reaction uses a bidentate directing group to control the regioselectivity for a variety of aza-heterocycles, including 2-pyridones. researchgate.net
Another innovative strategy employs tris(dimethylamino)phosphine, P(NMe2)3, to mediate a direct and highly regioselective N-alkylation of 2-pyridones with α-keto esters through a deoxygenation process. organic-chemistry.orgacs.org This reaction proceeds under mild, room-temperature conditions and demonstrates high generality and scalability. organic-chemistry.orgacs.org The use of micellar systems, such as Tween 20 in water, has also been shown to improve reaction rates and yields for N-alkylation by enhancing the solubility of the starting materials. researchgate.net
Furthermore, indirect methods can be employed. Selective O-alkylation can be performed first, followed by a rearrangement reaction, such as a transition-metal-catalyzed diva-portal.orgnih.gov rearrangement, to yield the thermodynamically more stable N-alkylated product. acs.orgjst.go.jp
| Method | Catalyst/Reagent | Key Features | Reference |
|---|---|---|---|
| Direct Alkylation | Base (e.g., K₂CO₃, Cs₂CO₃) | Simple conditions; may result in mixtures of N- and O-alkylated products. | researchgate.net |
| Palladium-Catalyzed Hydroamination | Pd(OAc)₂ with bidentate directing group | High regioselectivity for N-alkylation using alkenes as alkylating agents. | researchgate.net |
| P(NMe₂)₃-Mediated Deoxygenation | P(NMe₂)₃ | Uses α-keto esters as alkylating agents; proceeds under mild conditions with high N-selectivity. | organic-chemistry.orgacs.org |
| Micellar Catalysis | Tween 20 in water | Enhanced reaction rates and yields in an aqueous medium. | researchgate.net |
| O-Alkylation/Rearrangement | Transition Metal Catalysts | Two-step process involving formation of O-alkylated intermediate followed by rearrangement to the N-alkyl product. | acs.orgjst.go.jp |
Chemical Reactivity at the Benzylic Position (e.g., halogenation, oxidation)
The benzylic position of the N-benzyl group in this compound is a site of potential chemical reactivity. This CH₂ group is activated by the adjacent phenyl ring, making it susceptible to reactions like halogenation and oxidation.
A notable transformation demonstrating this reactivity is seen in the treatment of a related compound, 6-benzyl-3,6-dihydropyridin-2(1H)-one, with N-bromosuccinimide (NBS). nih.gov While NBS is a classic reagent for benzylic bromination, in this system, it triggers a novel aza-semipinacol-type rearrangement. nih.gov This process involves the transfer of the benzyl group from one position on the lactam ring to another, highlighting the intricate reactivity pathways that can be initiated at the benzylic position. nih.gov
Although specific oxidation studies on this compound are not detailed, the benzylic position is generally prone to oxidation by common oxidizing agents to form a benzoyl group. Such a transformation would yield the corresponding N-benzoyl-2-oxopyridin-3-yl derivative, fundamentally altering the electronic and steric properties of the substituent at the N1 position.
Stereochemical Control in Synthesis
Achieving stereochemical control is crucial when synthesizing chiral molecules for pharmaceutical applications. For derivatives of this compound, stereocenters can be introduced and controlled through various asymmetric synthesis strategies.
One powerful method is the iridium-catalyzed intermolecular asymmetric allylic amination of 2-hydroxypyridines. This protocol allows for the highly regio- and enantioselective synthesis of enantioenriched N-substituted 2-pyridone derivatives, delivering products with high yields and excellent enantiomeric excess (ee). researchgate.net
In a related system, the asymmetric hydrogenation of (3E)-1-benzyl-3-[(2-oxopyridin-1(2H)-yl)methylidene]piperidine-2,6-dione has been achieved with high stereocontrol. nih.gov Depending on the catalyst used, this reaction can yield either partially or fully reduced products with high enantiomeric excess. nih.gov This demonstrates that the N-benzyl-pyridone scaffold is compatible with catalytic asymmetric hydrogenation for creating chiral centers.
Furthermore, diastereoselectivity can be controlled during the synthesis of precursors. For instance, a one-pot preparation of N-alkenyl-2-pyridones from 2-halopyridinium salts and aldehydes has been shown to proceed with high diastereoselectivity. nih.gov These N-alkenyl intermediates can then be subsequently reduced to furnish N-alkyl-2-pyridones, transferring the established stereochemistry. nih.gov The formation of all-carbon quaternary stereogenic centers has also been demonstrated during rearrangement reactions, further expanding the toolkit for creating complex, chiral pyridone structures. nih.gov
Advanced Structural Characterization and Spectroscopic Elucidation
Single Crystal X-ray Diffraction Studies for Solid-State Conformation and Intermolecular Interactions
No crystallographic data, including unit cell dimensions, space group, or details on intermolecular interactions for N-(1-benzyl-2-oxopyridin-3-yl)acetamide, have been reported.
Vibrational Spectroscopy for Functional Group Analysis and Hydrogen Bonding Networks
Information regarding the infrared (IR) or Raman spectroscopy of this compound is not available. Therefore, an analysis of its functional group vibrations and potential hydrogen bonding networks cannot be provided.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural and Conformational Analysis
No ¹H or ¹³C NMR spectroscopic data for this compound could be found. This prevents any discussion of its solution-state structure and conformational dynamics.
Mass Spectrometry Techniques for Molecular Integrity and Fragmentation Pathways
There are no available mass spectrometry data for this compound. Consequently, its molecular integrity cannot be confirmed, and its fragmentation pathways remain unknown.
Computational Chemistry and Theoretical Investigations
Non-Covalent Interaction (NCI) and Hirshfeld Surface AnalysesThese methods are typically applied to crystal structures to analyze the weak interactions (like hydrogen bonds and van der Waals forces) between adjacent molecules. Hirshfeld surface analysis provides a visual and quantitative summary of these intermolecular contacts.
At present, the specific data required to populate these sections for N-(1-benzyl-2-oxopyridin-3-yl)acetamide is not available in published literature. Therefore, a detailed article on its computational chemistry cannot be generated.
In Silico Prediction of Reactivity and Stability
Computational chemistry and theoretical investigations provide valuable insights into the intrinsic properties of a molecule, helping to predict its reactivity, stability, and potential behavior in chemical reactions. These in silico methods, such as Density Functional Theory (DFT), are instrumental in modern chemical research.
However, a comprehensive search of publicly available scientific literature and databases did not yield specific studies focused on the in silico prediction of reactivity and stability for the compound this compound. Consequently, detailed research findings, including data on quantum chemical parameters, molecular orbital energies (HOMO-LUMO), and molecular electrostatic potential maps, are not available for this specific molecule at this time.
While computational studies have been performed on structurally related pyridone and acetamide (B32628) derivatives, the strict focus of this article on this compound prevents the inclusion of data from those analogous compounds. The generation of accurate theoretical data requires specific calculations to be performed on the exact molecular structure of interest. Without such dedicated studies, any discussion on the predicted reactivity and stability of this compound would be speculative.
Future computational research on this compound would be necessary to generate the data required for a thorough analysis of its electronic structure and reactivity profile. Such studies would typically involve geometry optimization of the molecule followed by calculation of various molecular descriptors, which could then be presented in data tables to summarize the findings.
Investigation of Biological Target Interactions and Mechanistic Insights
Enzyme Inhibition Studies and Kinetic Analysis
There is no published research detailing the inhibitory effects or kinetic profile of N-(1-benzyl-2-oxopyridin-3-yl)acetamide against any enzyme.
Immunoproteasome (β1i subunit) Binding and Inhibition Profile
No studies have been identified that investigate the binding or inhibition of the immunoproteasome's β1i subunit by this compound.
Glycogen (B147801) Phosphorylase Inhibition Mechanisms
While derivatives of 2-oxo-1,2-dihydropyridin-3-yl amides have been investigated as inhibitors of glycogen phosphorylase, there is no specific data on the inhibitory mechanism of this compound against this enzyme.
Serine Protease (e.g., Factor VIIa, Thrombin) Interaction Modes
The interaction of this compound with serine proteases such as Factor VIIa and thrombin has not been reported in the scientific literature.
Ligand-Protein Interaction Profiling
Due to the absence of experimental studies, there is no information available regarding the ligand-protein interactions of this compound.
Molecular Docking and Scoring Function Evaluation
No molecular docking simulations or scoring function evaluations have been published for this compound with any biological target.
Elucidation of Key Binding Site Residues and Intermolecular Forces (e.g., Hydrogen Bonding, Pi-Stacking, Van der Waals interactions)
Without experimental or computational studies, it is not possible to elucidate the key binding site residues or the nature of intermolecular forces involved in the potential interaction of this compound with any protein.
Structure-Activity Relationship (SAR) Studies for Design Optimization
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For a compound such as this compound, SAR studies would be crucial for optimizing its potency, selectivity, and pharmacokinetic properties.
Systematic Variation of Substituents and their Impact on Binding Affinity
To establish a robust SAR, medicinal chemists would systematically modify the core structure of this compound and assess the impact of these changes on its binding affinity to a specific biological target. This would involve the synthesis of a library of analogs.
Key areas for modification on the this compound scaffold would include:
The Benzyl (B1604629) Group: Substituents could be introduced onto the phenyl ring of the benzyl group. These could range from simple electron-donating or electron-withdrawing groups to more complex functionalities to probe the steric and electronic requirements of the binding pocket.
The Acetamide (B32628) Moiety: The methyl group of the acetamide could be replaced with other alkyl or aryl groups to explore the impact on activity. The amide linkage itself is often a key interaction point and its modification would also be explored.
The 2-Oxopyridine Ring: Substitutions could be made at various positions on the pyridinone ring to understand its role in target binding.
The binding affinity of each synthesized analog would be determined through in vitro assays. The results would be compiled into a data table to clearly visualize the relationship between structural changes and biological activity.
Hypothetical SAR Data for this compound Analogs
| Compound ID | R1 (Benzyl Ring Substitution) | R2 (Acetamide Moiety) | Binding Affinity (IC₅₀, nM) |
| LEAD-001 | H | CH₃ | 150 |
| ANALOG-002 | 4-Cl | CH₃ | 75 |
| ANALOG-003 | 4-OCH₃ | CH₃ | 200 |
| ANALOG-004 | H | C₂H₅ | 350 |
| ANALOG-005 | H | Phenyl | 500 |
This table is a hypothetical representation of data that would be generated during SAR studies.
Pharmacophore Development and Lead Compound Identification
The data generated from SAR studies would be instrumental in developing a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. dovepress.com This model serves as a 3D query to search for other potential lead compounds in chemical databases. dovepress.com
Key features of a pharmacophore model for this compound might include:
A hydrogen bond acceptor (the carbonyl oxygen of the 2-oxopyridine).
A hydrogen bond donor (the N-H of the acetamide).
An aromatic/hydrophobic region (the benzyl group).
Specific spatial relationships between these features.
Through iterative cycles of design, synthesis, and testing, guided by the evolving SAR and pharmacophore models, a lead compound with optimized properties would be identified. This lead compound would then be the subject of further preclinical development.
Q & A
Basic Research Questions
Q. What are the key steps and considerations in synthesizing N-(1-benzyl-2-oxopyridin-3-yl)acetamide?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. A common route includes:
Amide bond formation : Reacting 2-oxopyridin-3-ylamine derivatives with activated acetylating agents (e.g., acetyl chloride) under controlled pH (neutral to slightly basic) to avoid hydrolysis .
Benzylation : Introducing the benzyl group via nucleophilic substitution or coupling reactions, requiring inert atmospheres (e.g., nitrogen) and catalysts like palladium for cross-coupling .
- Critical parameters : Temperature (0–5°C for exothermic steps), solvent choice (e.g., DMF or acetonitrile for solubility), and purification via column chromatography or recrystallization .
Q. How is the compound characterized to confirm its structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are used to verify substitution patterns (e.g., benzyl protons at δ 4.5–5.0 ppm, acetamide carbonyl at δ 170–175 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
- X-ray crystallography : For unambiguous confirmation of stereochemistry and crystal packing, though limited by crystallizability .
Q. What are the preliminary biological activities reported for this compound?
- Methodological Answer :
- In vitro assays : Screen for kinase inhibition (e.g., tyrosine kinases) or anti-inflammatory activity (COX-2 inhibition) using ELISA or fluorescence-based assays .
- Cytotoxicity profiling : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, noting IC50 values and selectivity indices compared to normal cells .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
-
Assay standardization : Use validated protocols (e.g., NIH/NCATS guidelines) to minimize variability in cell culture conditions or enzyme sources .
-
Orthogonal assays : Confirm initial findings with alternative methods (e.g., SPR for binding affinity if fluorescence assays show discrepancies) .
-
Meta-analysis : Compare structural analogs (e.g., substituent effects on pyridinone rings) to identify activity trends (see Table 1) .
Table 1: Structural Analogs and Activity Trends
Compound Name Key Modification Reported Activity N-(6-Methyl-4-oxochroman-3-yl)acetamide Oxo group substitution Reduced cytotoxicity N-(6-Methylcoumarin)acetamide Lack of dihydro substitution Enhanced kinase inhibition
Q. What experimental design strategies optimize yield in large-scale synthesis?
- Methodological Answer :
- Flow chemistry : Implement continuous flow reactors to improve heat/mass transfer and reduce side reactions (e.g., dimerization) .
- DoE (Design of Experiments) : Use factorial designs to optimize parameters like temperature (e.g., 60–80°C for benzylation), stoichiometry, and catalyst loading .
- In-line analytics : Employ PAT (Process Analytical Technology) tools (e.g., FTIR probes) for real-time monitoring of reaction progression .
Q. How can computational methods predict the compound’s mechanism of action?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model interactions with targets (e.g., EGFR kinase; PDB ID: 1M17). Focus on hydrogen bonding with the acetamide carbonyl and hydrophobic interactions with the benzyl group .
- MD simulations : Perform 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD < 2 Å indicates stable docking) .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide structural optimization .
Q. What strategies mitigate instability of the 2-oxopyridinone core under physiological conditions?
- Methodological Answer :
- Prodrug design : Modify the acetamide group to a hydrolyzable ester, improving metabolic stability .
- Formulation studies : Use cyclodextrin-based encapsulation or lipid nanoparticles to protect the core from hydrolysis in serum .
- pH-adjusted buffers : Conduct stability tests in PBS at pH 7.4 vs. 6.5 to identify degradation-prone conditions .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported solubility and bioavailability?
- Methodological Answer :
- Solvent screening : Test solubility in DMSO, PEG-400, and aqueous buffers with surfactants (e.g., 0.1% Tween-80) using shake-flask methods .
- PAMPA assay : Measure passive permeability (Pe > 1.0 × 10⁻⁶ cm/s indicates moderate bioavailability) and compare with logP values (target logP 2–4 for optimal absorption) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
